methyl 1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)3-2-5-7-6-3/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXQUCUWEZQIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412928 | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4967-77-5, 877309-59-6 | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

methyl 1H-1,2,3-triazole-4-carboxylate structure and properties

An In-Depth Technical Guide to Methyl 1H-1,2,3-Triazole-4-carboxylate: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of this versatile molecule. The 1,2,3-triazole core is a significant scaffold in medicinal chemistry, and this guide offers field-proven insights into its effective utilization.[1][2][3][4]

Molecular Structure and Physicochemical Properties

This compound (C₄H₅N₃O₂) is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms, with a methyl ester group at the 4-position.[5] The molecule is essentially planar, a characteristic that facilitates π–π stacking interactions in the solid state.[2] These interactions, along with intermolecular hydrogen bonds, play a crucial role in the crystal lattice structure.[2] The presence of both hydrogen bond donors (the triazole N-H) and acceptors (the nitrogen atoms and carbonyl oxygen) governs its interaction with biological targets and its solubility characteristics.

The tautomeric nature of the 1H-1,2,3-triazole ring means the proton can reside on any of the three nitrogen atoms, although the 2H-tautomer is often the most stable in aqueous solution for the parent ring.[6] However, for the 4-carboxy-substituted derivative, the 1H-tautomer is commonly depicted and named.

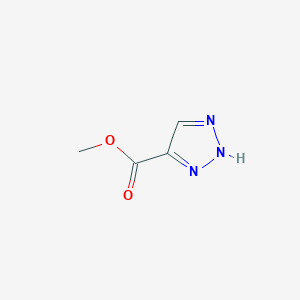

Below is a diagram illustrating the chemical structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key properties of this compound is provided in the table below for quick reference. These properties are essential for designing synthetic routes and predicting the compound's behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | PubChem[5] |

| Molecular Weight | 127.11 g/mol | PubChem[5] |

| Appearance | White to off-white crystalline powder | Thermo Fisher Scientific[7] |

| Melting Point | 196-199 °C (decomposes) | Sigma-Aldrich[8] |

| XLogP3 | -0.2 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

| CAS Number | 4967-77-5 | PubChem[5] |

Synthesis of this compound

The most prominent and versatile method for synthesizing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[6] This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I), which provides exclusively the 1,4-disubstituted regioisomer with high yields.[3][9]

For the synthesis of this compound, a common and efficient approach involves the reaction of methyl propiolate with an azide source, such as trimethylsilyl azide (TMSN₃).[2] This method is advantageous as it directly installs the desired carboxylate functionality at the 4-position of the triazole ring.

The following diagram illustrates a typical workflow for this synthesis.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. This method is self-validating as reaction completion can be monitored by Thin Layer Chromatography (TLC), and the product's identity can be confirmed by standard spectroscopic techniques.

Objective: To synthesize this compound via a [3+2] cycloaddition reaction.

Materials:

-

Methyl propiolate

-

Trimethylsilyl azide (TMSN₃)

-

Reaction vessel (e.g., round-bottom flask) with a condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

TLC plates (silica gel)

-

Solvents for purification (e.g., diethyl ether, hexane)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, combine methyl propiolate and trimethylsilyl azide in equimolar amounts. The reaction can often be performed neat (without a solvent).

-

Reaction Conditions: Heat the mixture to 100°C with stirring.[2] The choice of this temperature is a balance; it needs to be high enough to overcome the activation energy for the cycloaddition but not so high as to cause decomposition of the reactants or product.

-

Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If performed neat, the crude product may solidify upon cooling.

-

Purification: The crude product can be purified by recrystallization. A suitable solvent system is diethyl ether, from which single crystals suitable for X-ray diffraction have been obtained by slow evaporation.[1]

Rationale for Experimental Choices:

-

Trimethylsilyl Azide: TMSN₃ is a safer and more convenient source of the azide moiety compared to hydrazoic acid or sodium azide.

-

Heating: The cycloaddition reaction requires energy input to proceed at a reasonable rate. Heating ensures the formation of the triazole ring.

-

TLC Monitoring: This is a crucial step for process control, preventing unnecessary heating and potential side reactions by indicating when the reaction has reached completion.

Spectroscopic Characterization

The structural identity of this compound is typically confirmed using a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the triazole ring proton (C5-H), a singlet for the methyl ester protons (O-CH₃), and a broad singlet for the N-H proton. The chemical shifts will vary depending on the solvent used.[10]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two triazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching of the ester group, and C=N and N=N stretching vibrations characteristic of the triazole ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (127.11 g/mol ).[5]

Applications in Drug Development and Research

The 1,2,3-triazole moiety is a highly valuable scaffold in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and dipole character.[4][11] It is considered a bioisostere for amide and other functional groups, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.[6]

This compound serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities, including:

-

Antiviral Agents: The triazole core is present in several antiviral drugs.[1]

-

Antibacterial and Antifungal Agents: Derivatives have shown potent antimicrobial activity.[1][4]

-

Anticancer Agents: The 1,2,3-triazole framework has been incorporated into molecules targeting various cancer-related pathways.[11]

-

Corrosion Inhibitors and Agrochemicals: Beyond pharmaceuticals, these compounds have applications in materials science and agriculture.[1][2]

The ester functionality of this compound can be readily converted into other functional groups, such as amides or carboxylic acids, providing a handle for further derivatization and the construction of compound libraries for high-throughput screening.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification: [5][12]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [5][12]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its straightforward synthesis, combined with the desirable properties of the 1,2,3-triazole ring, makes it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its structure, properties, and reactivity is essential for any scientist looking to leverage the potential of this versatile compound.

References

-

Prabakaran, K., et al. (2010). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1468. [Link]

-

Khan, F. N., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o300. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. (2021).

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2022). Molecules, 27(15), 4983. [Link]

- Google Patents. (2013).

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (2016). RSC Advances, 6(10), 8345-8352. [Link]

-

Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2025). Journal of Chemical Sciences, 137(1), 1-10. [Link]

-

1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. (2024). International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 891484. [Link]

-

Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2018). Beilstein Journal of Organic Chemistry, 14, 2336-2346. [Link]

-

1H-[1][2][5]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (2019). Journal of the Brazilian Chemical Society, 30(9), 1968-1980. [Link]

-

Wikipedia. (n.d.). 1,2,3-Triazole. [Link]

Sources

- 1. Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 7. Methyl 1,2,4-triazole-3-carboxylate, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. メチル 1H-1,2,4-トリアゾール-3-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. ijpsdronline.com [ijpsdronline.com]

- 12. Methyl 1,2,3-Triazole-4-carboxylate - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of Methyl 1H-1,2,3-Triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its rigid triazole core, combined with the reactive ester functionality, makes it a versatile scaffold for the synthesis of complex molecular architectures. For drug development professionals, understanding the precise physicochemical properties of this molecule is not merely academic; it is a fundamental prerequisite for designing effective synthetic routes, predicting pharmacokinetic behavior (ADME), and ensuring the stability and purity of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the key physicochemical parameters of this compound, supported by experimental data, computational insights, and validated protocols.

Molecular and Structural Identity

Correctly identifying the molecule is the first step in any scientific investigation. The structural arrangement of this compound, featuring a five-membered ring with three adjacent nitrogen atoms, dictates its chemical personality.

-

IUPAC Name: this compound[1]

-

Synonyms: methyl 2H-triazole-4-carboxylate[1]

-

CAS Number: 4967-77-5[1]

-

Molecular Formula: C₄H₅N₃O₂[1]

-

Molecular Weight: 127.10 g/mol [1]

The presence of the 1H-tautomer is significant, as the proton on the triazole ring can reside on different nitrogen atoms, influencing its hydrogen bonding capabilities and interaction with biological targets.

Core Physicochemical Data

The physical properties of a compound govern its behavior in various states and environments, impacting everything from reaction kinetics to formulation. The data below, summarized for clarity, represents computationally derived values from reputable chemical databases.

| Property | Value | Significance in Drug Development | Source |

| Molecular Weight | 127.10 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), favoring good absorption and diffusion. | [1] |

| XLogP3 | -0.2 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability. | [1] |

| Hydrogen Bond Donors | 1 | The N-H group on the triazole ring can participate in hydrogen bonding with biological targets. | [1] |

| Hydrogen Bond Acceptors | 4 | The three nitrogen atoms and two oxygen atoms can act as hydrogen bond acceptors. | [1] |

| Rotatable Bond Count | 1 | Low number of rotatable bonds indicates a rigid structure, which can lead to higher binding affinity. | [1] |

| Polar Surface Area (PSA) | 67.9 Ų | Suggests moderate to good cell permeability, as it is below the 140 Ų threshold for oral bioavailability. | [1] |

Properties Influencing Drug Development

Beyond the basic parameters, certain properties have profound implications for the journey of a molecule from a lab curiosity to a therapeutic agent.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a lipid (n-octanol) and water. It is a critical predictor of a drug's ability to cross cell membranes. The computationally predicted XLogP3 value for this compound is -0.2 [1]. This negative value signifies that the compound is hydrophilic , preferring the aqueous phase over the lipid phase.

-

Expert Insight: While high hydrophilicity is beneficial for solubility in physiological fluids, it can hinder passive diffusion across the lipid bilayers of the gut wall and target cells. Therefore, in drug design, this scaffold might be used as a polar "warhead" or modified with more lipophilic groups to achieve a balanced LogP value (typically between 1 and 3) for optimal oral absorption.

pKa

-

Expert Insight: The neutral state at physiological pH is often desirable for passive membrane transport. The ability of the nitrogen atoms to be protonated at lower pH values (e.g., in the stomach) could influence its absorption profile.

In Silico Property Prediction Workflow

Modern drug discovery relies heavily on computational (in silico) methods to predict physicochemical properties early in the development process, saving time and resources.

Caption: Workflow for in silico prediction of key drug-like properties.

Experimental Protocol: Determination of Aqueous Solubility

A trustworthy protocol is a self-validating one. The following shake-flask method (a gold standard) includes essential steps for ensuring data accuracy.

Objective: To determine the thermodynamic aqueous solubility of this compound at a controlled temperature.

Materials:

-

This compound (high purity, >99%)

-

Type I ultrapure water

-

pH 7.4 phosphate-buffered saline (PBS)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

0.22 µm syringe filters (PTFE or other compatible material)

-

Centrifuge

Methodology:

-

Preparation of Standards: Accurately prepare a stock solution of the compound in a suitable organic solvent (e.g., Methanol). From this, create a series of calibration standards in the mobile phase to be used for HPLC analysis.

-

Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg) to ensure a saturated solution. Record the exact weight.

-

Solvent Addition: Add a precise volume of the aqueous medium (e.g., 1 mL of water or PBS) to the vial.

-

Equilibration (Trustworthiness Step): Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow undissolved solid to settle. Forcing separation via centrifugation (e.g., 15,000 rpm for 15 minutes) is the preferred method for ensuring a clear supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample and the calibration standards by HPLC-UV.

-

Calculation: Construct a calibration curve (Peak Area vs. Concentration). Use the equation of the line to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the aqueous solubility, typically expressed in mg/mL or µg/mL.

Caption: Experimental workflow for the Shake-Flask solubility assay.

Synthetic Route and Chemical Stability

The most common and efficient synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This compound is typically synthesized from methyl propiolate (the alkyne) and an azide source, often sodium azide in the presence of a proton source or trimethylsilyl azide.

Caption: Simplified synthesis via [3+2] cycloaddition.

Chemical Stability: The triazole ring is an aromatic and highly stable heterocycle, resistant to oxidation, reduction, and moderate pH changes. The ester group, however, is susceptible to hydrolysis under strong acidic or basic conditions, which would yield the corresponding carboxylic acid.

Safety and Handling

According to GHS classifications, this compound is considered a hazardous substance.

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2].

-

P280: Wear protective gloves, eye protection, and face protection[2].

-

P302+P352: IF ON SKIN: Wash with plenty of water[2].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound presents a physicochemical profile of a stable, hydrophilic, and synthetically accessible building block. Its compliance with several of Lipinski's parameters makes it an attractive starting point for fragment-based drug discovery and as a scaffold in medicinal chemistry. However, its high polarity (low LogP) is a key consideration that medicinal chemists must address when designing derivatives intended for oral bioavailability. The validated experimental protocols and computational workflows outlined in this guide provide a robust framework for researchers to confidently utilize this versatile compound in their drug development programs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5245764, this compound. Retrieved January 7, 2026, from [Link]

Sources

A Senior Application Scientist's Technical Guide to Methyl 1H-1,2,3-Triazole-4-carboxylate (CAS 4967-77-5)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-1,2,3-triazole-4-carboxylate (CAS No. 4967-77-5) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its rigid, stable 1,2,3-triazole core, combined with the versatile methyl ester functionality, makes it an invaluable scaffold for the synthesis of complex molecular architectures. The rise of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made this and related triazoles readily accessible, fueling their adoption in drug discovery as stable linkers and bioisosteres for amide bonds.[1] This guide provides an in-depth examination of its synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and key applications, with a focus on providing practical, field-proven insights for laboratory professionals.

Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a five-membered heterocycle that has garnered immense interest in pharmaceutical development.[2] Unlike many other aromatic systems, the 1,2,3-triazole is exceptionally stable to metabolic degradation, oxidation, and reduction, making it an ideal component for designing robust drug candidates. Its ability to form hydrogen bonds, act as a dipole, and serve as a rigid linker has led to its incorporation into a wide array of biologically active molecules, including anticancer, antimicrobial, and antiviral agents.[3][4][5] this compound is a primary derivative, serving as a direct entry point for introducing this valuable pharmacophore into target molecules.[5][6]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a research environment.

Physical Properties

The key physicochemical properties of this compound are summarized below. These values are critical for planning reactions, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 4967-77-5 | [7][8] |

| Molecular Formula | C₄H₅N₃O₂ | [7][9] |

| Molecular Weight | 127.10 g/mol | [7][9] |

| Appearance | White to off-white crystalline powder | [10] |

| Boiling Point | 279.3°C at 760 mmHg | [11] |

| Purity | Typically ≥97% | [7] |

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[8][9]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[8] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Synthesis and Mechanistic Insights: The Power of Click Chemistry

The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][13] This reaction is renowned for its high yields, mild reaction conditions, and exceptional functional group tolerance, making it a favorite among synthetic chemists.[14]

The CuAAC Mechanism

The synthesis of this compound proceeds via the cycloaddition of an azide source (e.g., sodium azide or trimethylsilyl azide) with methyl propiolate. The copper(I) catalyst is central to the reaction's efficiency and regioselectivity, dramatically accelerating the reaction rate compared to the uncatalyzed thermal process.[14]

The generally accepted mechanism involves several key steps:

-

Formation of Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne (methyl propiolate), increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate.[15]

-

Coordination and Cyclization: The azide coordinates to the copper center. This is followed by a stepwise process where the terminal nitrogen of the azide attacks the internal carbon of the acetylide, leading to a six-membered copper-containing metallacycle.[][13]

-

Ring Contraction & Protonolysis: The metallacycle undergoes rearrangement and reductive elimination to form the triazole ring.[14] A final protonolysis step releases the triazole product and regenerates the active Cu(I) catalyst.[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 4967-77-5: methyl 2H-1,2,3-triazole-4-carboxylate [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. Methyl 1,2,3-Triazole-4-carboxylate - Safety Data Sheet [chemicalbook.com]

- 9. This compound | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Click Chemistry [organic-chemistry.org]

- 15. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 1,2,3-Triazole Core

An In-depth Technical Guide to Methyl 1H-1,2,3-triazole-4-carboxylate: Synthesis, Reactivity, and Applications

The 1,2,3-triazole ring system is a cornerstone of modern medicinal and materials chemistry.[1] This five-membered heterocycle is not found in nature, making it an exclusively synthetic scaffold that offers remarkable stability to metabolic degradation, oxidation, and reduction.[2] Its unique electronic properties, featuring a significant dipole moment and the ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a bioisostere for amide bonds.[2][3] This characteristic has cemented its status as a "privileged" structure in drug discovery.

Within this important class of compounds, this compound stands out as a pivotal building block. Its dual functionality—a reactive triazole ring and a versatile ester group—provides a flexible platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical reactivity, and diverse applications, tailored for researchers and professionals in drug development and chemical synthesis.

PART 1: Synthesis of this compound

The primary route to the 1,2,3-triazole core is the 1,3-dipolar cycloaddition between an azide and an alkyne.[1][4][5] The choice of synthetic method is paramount as it dictates the regiochemical outcome, which is often critical for biological activity.

The Foundational Huisgen Cycloaddition (Thermal)

The uncatalyzed reaction between an azide and an alkyne, first extensively studied by Rolf Huisgen, is a classic example of a 1,3-dipolar cycloaddition.[5][6][7] When using an unsymmetrical alkyne like methyl propiolate, the thermal reaction typically requires high temperatures and prolonged reaction times, yielding a mixture of both 1,4- and 1,5-disubstituted regioisomers.[6] This lack of regioselectivity is a significant drawback for targeted synthesis, as the separation of these isomers can be challenging and reduces the overall yield of the desired product.

The "Click" Revolution: Catalytic Azide-Alkyne Cycloadditions

The advent of "click chemistry" transformed the synthesis of 1,2,3-triazoles from a chemical curiosity into a robust and reliable synthetic tool.[8][9] Catalyzed versions of the Huisgen cycloaddition offer exceptional control over regioselectivity, proceed under mild conditions, and provide excellent yields.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][10] This reaction is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer.[11][12] The reaction proceeds through a stepwise mechanism involving a copper(I) acetylide intermediate, which circumvents the high activation energy of the thermal process and dictates the regiochemical outcome.[10][13] This method is the standard for synthesizing this compound and its derivatives.

B. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

To access the alternative 1,5-regioisomer, researchers can turn to the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[14][15] Ruthenium catalysts, such as [Cp*RuCl] complexes, operate via a distinct mechanism involving an oxidative coupling to form a six-membered ruthenacycle intermediate, which ultimately leads to the 1,5-disubstituted product.[16][17][18] While not the route to the title compound, understanding the RuAAC reaction is essential for any scientist working with triazoles, as it provides access to the full spectrum of possible isomers.

Detailed Experimental Protocol: CuAAC Synthesis

This protocol describes a standard, reliable method for the synthesis of this compound from trimethylsilyl azide and methyl propiolate.[19]

Materials & Reagents:

-

Methyl propiolate

-

Trimethylsilyl azide (TMS-N₃)

-

Methanol (MeOH)

-

Diethyl ether

-

Hexane

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine methyl propiolate (1.0 eq) and trimethylsilyl azide (1.1 eq).

-

Thermal Cycloaddition: Heat the reaction mixture to 100 °C. The causality for this initial heating step is to facilitate the cycloaddition to form a silylated triazole intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (methyl propiolate) is consumed.

-

Desilylation: Cool the reaction mixture to room temperature. Carefully and dropwise, add methanol to the flask while cooling in an ice bath. This step is crucial for the in-situ removal of the trimethylsilyl group from the triazole nitrogen, yielding the final N-H product. The reaction is exothermic, necessitating slow addition and cooling.

-

Precipitation & Filtration: A solid precipitate will form. Allow the mixture to stand for approximately 30 minutes to ensure complete precipitation. Filter the solid product and wash it sequentially with cold diethyl ether and then hexane to remove any unreacted starting materials and soluble impurities.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v) as the eluent.

-

Characterization: The final product, a colorless solid, should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

PART 2: Chemical Reactivity and Derivatization

The synthetic value of this compound lies in its potential for further modification at several key positions, allowing it to be integrated into larger, more complex molecules.

N-Alkylation and N-Arylation

The triazole ring contains two nitrogen atoms (N1 and N2) that can be alkylated or arylated. The reaction typically proceeds via nucleophilic substitution with alkyl halides or related electrophiles under basic conditions. The choice of base and solvent can influence the regioselectivity of the N1 vs. N2 substitution, although mixtures are common. This derivatization is fundamental for linking the triazole core to other molecular fragments.

Ester Hydrolysis and Amide Coupling

The methyl ester at the C4 position is a versatile chemical handle.

-

Hydrolysis: It can be readily hydrolyzed to the corresponding 1H-1,2,3-triazole-4-carboxylic acid using standard basic (e.g., NaOH, LiOH) or acidic conditions.

-

Amide Coupling: The resulting carboxylic acid is a key intermediate for forming amide bonds. Using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt), the acid can be coupled with a wide variety of amines to generate a diverse library of amide derivatives. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).

PART 3: Applications in Research and Development

The stable, rigid, and polar nature of the 1,2,3-triazole scaffold makes it an ideal component in molecules designed for specific biological or material functions.

Medicinal Chemistry

The triazole moiety is a celebrated pharmacophore in modern drug design. Derivatives of this compound are integral to the development of novel therapeutics.

-

Anticancer Agents: The triazole ring is present in numerous compounds designed as anticancer agents.[20][21][22][23] These molecules often function by inhibiting key cancer-related enzymes like kinases, topoisomerases, or carbonic anhydrases.[20][21] For example, 1,2,3-triazole-containing indole derivatives and chalcone hybrids have shown potent activity against lung cancer cell lines.[24] The triazole often serves as a rigid linker to connect different pharmacophoric elements, ensuring an optimal spatial orientation for binding to the target protein.

-

Antiviral Agents: Triazole derivatives are widely explored for their antiviral properties against a range of viruses, including HIV, influenza, and hepatitis.[25][26] The well-known antiviral drug Ribavirin, for instance, features a 1,2,4-triazole core, highlighting the general utility of this heterocyclic family in antiviral research.[21][22] The 1,2,3-triazole scaffold can mimic natural nucleosides or interact with viral enzymes, disrupting the viral replication cycle.[25][27]

| Compound Class | Therapeutic Area | Mechanism of Action (Example) | Representative IC₅₀ Values |

| Triazole-Indole Hybrids | Anticancer (Lung) | Antiproliferative | 3.29–10.71 µM (A549 cells)[24] |

| Triazole-Chalcone Hybrids | Anticancer (Lung) | Antiproliferative | 8.67–11.62 µM (A549 cells)[24] |

| Podophyllotoxin-Triazoles | Anticancer | Tubulin Polymerization Inhibition | 21.1–118.8 nM[24] |

| Benzimidazole-Triazoles | Antiviral (SARS-CoV-2) | Spike Protein Binding Inhibition | 74.51 nM[26] |

Table 1: Examples of biological activity for compound classes derived from 1,2,3-triazole scaffolds.

Materials Science: Corrosion Inhibition

Beyond medicine, 1,2,3-triazole derivatives have proven to be highly effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum.[28][29][30][31] The mechanism of action involves the adsorption of the triazole molecule onto the metal surface. The lone pair electrons on the nitrogen atoms and the π-electrons of the heterocyclic ring interact with the vacant d-orbitals of the metal atoms, forming a protective film that shields the metal from the corrosive environment.[28] These compounds are advantageous because they are effective, non-toxic, and environmentally friendly.[28][31]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a gateway to vast chemical diversity. The development of highly efficient and regioselective "click" reactions has made this building block readily accessible, empowering chemists to design and synthesize novel molecules with precision. Its proven utility as a stable, versatile scaffold in medicinal chemistry ensures its continued relevance in the search for new anticancer and antiviral therapies.[23][25] Furthermore, its application in materials science as an effective corrosion inhibitor highlights its broader industrial importance.[9] Future research will undoubtedly continue to uncover new derivatization strategies and applications for this indispensable heterocyclic building block, further solidifying the role of the 1,2,3-triazole core in scientific innovation.

References

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available at: [Link]

-

[3+2] Cycloaddition Reactions in the Solid-Phase Synthesis of 1,2,3-Triazoles. ACS Publications. Available at: [Link]

-

Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. PubMed. Available at: [Link]

-

A comprehensive review on triazoles as anticancer agents. DergiPark. Available at: [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. SciSpace. Available at: [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI. Available at: [Link]

-

Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed. Available at: [Link]

-

1,2,3-triazole derivatives as corrosion inhibitors. ResearchGate. Available at: [Link]

-

A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. Pharmacia. Available at: [Link]

-

A Literature Review Focusing on the Antiviral Activity of[4][20][21] and[4][8][20]-triazoles. Bentham Science. Available at: [Link]

-

An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Semantic Scholar. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

Huisgen [3 + 2] Dipolar Cycloadditions of Phthalazinium Ylides to Activated Symmetric and Non-Symmetric Alkynes. MDPI. Available at: [Link]

-

1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Molecules. Available at: [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

-

Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. MDPI. Available at: [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]

-

New Methods for Synthesis of 1,2,3-Triazoles: A Review. Taylor & Francis Online. Available at: [Link]

-

An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. PubMed. Available at: [Link]

-

The Huisgen [3 + 2] dipolar cycloadditions of phthalazinium ylides to... ResearchGate. Available at: [Link]

-

This compound. Acta Crystallographica Section E. Available at: [Link]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. Available at: [Link]

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

Huisgen [3+2] cycloaddition of azide 19 and methyl propionate. ResearchGate. Available at: [Link]

-

Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. Available at: [Link]

-

Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. Available at: [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

-

Cu(I)-catalyzed alkyne–azide 'click' cycloaddition (CuAAC): a clean, efficient, and mild synthesis of new 1,4-disubstituted 1H-1,2,3-triazole-linked 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile–. ResearchGate. Available at: [Link]

-

Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. Available at: [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

- Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. Google Patents.

-

synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

-

Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]

- Preparation method of 1H-1,2,4-triazole-3-methyl formate. Google Patents.

-

This compound. PubChem. Available at: [Link]

- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. Google Patents.

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 3. Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 8. Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Books [thieme-connect.de]

- 16. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 17. Click Chemistry [organic-chemistry.org]

- 18. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methyl 1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. researchgate.net [researchgate.net]

- 23. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 25. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 26. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. [PDF] An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces | Semantic Scholar [semanticscholar.org]

- 31. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Hazards of Methyl 1H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and agrochemical research.[1] Its rigid triazole core and reactive ester functionality make it a valuable intermediate for the synthesis of a wide range of more complex molecules with diverse biological activities.[2] As with any chemical reagent, a thorough understanding of its properties, hazards, and handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety, handling, and hazards associated with this compound, drawing upon available data for the compound and related triazole derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | methyl 2H-1,2,3-triazole-4-carboxylate | [4] |

| CAS Number | 4967-77-5 | [3][4] |

| Molecular Formula | C₄H₅N₃O₂ | [3][4] |

| Molecular Weight | 127.10 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol | [1] |

| Stability | Stable under recommended storage conditions | [5] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning".[4]

Toxicological Data

Detailed toxicological data for this compound is limited. Much of the available information is based on the broader class of triazole compounds.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, some triazole-derived fungicides have been studied for these effects. Therefore, it is prudent to handle this compound with the assumption that it may have long-term health effects until more specific data becomes available.

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Caption: General workflow for spill response.

-

Small Spills (less than 5g):

-

Ensure the area is well-ventilated.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.

-

Carefully sweep the material into a suitable container for disposal.

-

Clean the spill area with a damp cloth and decontaminate with a suitable cleaning agent.

-

Place all contaminated materials into a sealed container for proper disposal.

-

-

Large Spills (more than 5g):

-

Evacuate the immediate area and alert others.

-

If possible, increase ventilation to the area.

-

Only personnel trained in hazardous spill cleanup should address a large spill.

-

Follow the same containment and cleanup procedures as for a small spill, but with a higher level of caution and potentially more robust PPE.

-

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide. [5]* Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter the material.

-

Hazardous Combustion Products: In the event of a fire, toxic fumes containing nitrogen oxides (NOx) and carbon monoxide (CO) may be released. [6]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. [4]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help. [4]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [7]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Experimental Protocols

The following are representative protocols for the synthesis and purification of this compound.

Synthesis of this compound

This procedure is adapted from a published method for the synthesis of the title compound. [1] Materials:

-

Methyl propiolate

-

Trimethylsilyl azide

-

Methanol

-

Diethyl ether

-

Hexane

Procedure:

-

In a reaction vessel equipped with a condenser and magnetic stirrer, combine methyl propiolate and trimethylsilyl azide.

-

Heat the mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add methanol dropwise to the cooled reaction mixture. A solid product should form.

-

Allow the solid to stand for 30 minutes.

-

Filter the solid and wash it sequentially with diethyl ether and then hexane.

-

Further purify the product by column chromatography if necessary.

Purification by Column Chromatography

Stationary Phase: Silica gel

Mobile Phase (Eluent): A mixture of petroleum ether and ethyl acetate (e.g., 90:10 v/v) can be effective. The optimal eluent system should be determined by TLC analysis prior to running the column. [1] Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or the eluent mixture).

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste.

-

Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled, and sealed container.

-

Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. [4]Contact a licensed professional waste disposal service to arrange for pickup and disposal.

References

-

SpectraBase. (n.d.). 1H NMR of 1H-1,2,3-triazole-4-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-, 1-methylethyl ester. Retrieved from SpectraBase website: [Link]

-

Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from Carl ROTH website: [Link]

-

Beilstein Journal of Organic Chemistry. (2021, September 9). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from Beilstein Journals website: [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from The Royal Society of Chemistry website: [Link]

-

PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. Retrieved from PubChem website: [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem website: [Link]

-

PubChem. (n.d.). Methyl 1-methyl-1H-t[5][6][8]riazole-3-carboxylate. Retrieved from PubChem website: [Link]

-

SciELO. (n.d.). 1H--[5][8][9]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from SciELO website: [Link]

-

Australian Government Department of Health. (2016, July 1). 1H-1,2,4-Triazole: Human health tier II assessment. Retrieved from Australian Government Department of Health website: [Link]

-

Columbus Chemical Industries, Inc. (n.d.). SAFETY DATA SHEET: 1,2,4-Triazole. Retrieved from Columbus Chemical Industries, Inc. website: [Link]

-

Journal of University of Anbar for Pure Science. (2025, January 16). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from Journal of University of Anbar for Pure Science website: [Link]

- Google Patents. (n.d.). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

- Google Patents. (n.d.). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.

-

SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from SIELC Technologies website: [Link]

-

ResearchGate. (2016, April 28). HPLC determination of 1-methyl-1H-1,2,4-triazole in water. Retrieved from ResearchGate website: [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from ISRES Publishing website: [Link]

-

Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from Agilent website: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from HELIX Chromatography website: [Link]

-

Prabakaran, K., Maiyalagan, T., Hathwar, V. R., Kazak, C., & Khan, F. N. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(3), o549. [Link]

-

MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from MDPI website: [Link]

-

ResearchGate. (n.d.). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Retrieved from ResearchGate website: [Link]

Sources

- 1. Methyl 1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 1,2,3-Triazole-4-carboxylate - Safety Data Sheet [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. carlroth.com [carlroth.com]

The Versatility of Triazole Carboxylate Esters: A Technical Guide to Research Applications

Abstract

The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, represents a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. When functionalized with a carboxylate ester group, this scaffold gains a unique combination of properties, including metabolic stability, hydrogen bonding capabilities, and dipole character, making it a highly versatile building block for a myriad of applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and burgeoning research applications of triazole carboxylate esters. We will delve into their critical role in the development of novel therapeutics, advanced materials, and next-generation agricultural chemicals, supported by detailed experimental protocols, mechanistic insights, and quantitative data.

Introduction: The Enduring Significance of the Triazole Scaffold

The 1,2,3- and 1,2,4-triazole isomers are privileged structures in drug discovery and materials science.[1] Their inherent stability to metabolic degradation, coupled with their ability to act as bioisosteres for amide and ester functional groups, has cemented their importance in the design of bioactive molecules.[1] The introduction of a carboxylate ester moiety further enhances the synthetic versatility of the triazole ring, providing a convenient handle for further functionalization and modulation of physicochemical properties. This guide will explore the key areas where triazole carboxylate esters are making a significant impact, offering both foundational knowledge and advanced insights for seasoned researchers.

Synthetic Strategies: Building the Triazole Carboxylate Ester Core

The efficient and regioselective synthesis of triazole carboxylate esters is paramount to their application in research. Several robust methodologies have been developed, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" and the Einhorn-Brunner reaction being among the most prominent.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Carboxylate Esters

The CuAAC reaction is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazole carboxylate esters. This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity.

Experimental Protocol: Synthesis of Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

-

Reagents and Materials:

-

Benzyl azide

-

Methyl propiolate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Brine

-

-

Procedure:

-

In a round-bottom flask, dissolve benzyl azide (1.0 eq) and methyl propiolate (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

-

-

Characterization:

-

The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

-

Applications in Drug Discovery and Development

Triazole carboxylate esters are integral to the development of new therapeutic agents due to their favorable pharmacological properties.

Antifungal Agents: Targeting Ergosterol Biosynthesis

A significant application of triazole derivatives is in the development of antifungal drugs. These compounds, including those with carboxylate ester functionalities, often act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). [3][4]This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [5]Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. [6]

Enzyme Inhibition: A Versatile Pharmacophore

Beyond their antifungal properties, triazole carboxylate esters have been investigated as inhibitors for a wide range of other enzymes. Their ability to engage in various non-covalent interactions within an enzyme's active site makes them attractive scaffolds for inhibitor design.

Table 1: Examples of Triazole Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Reported IC₅₀ Values | Reference(s) |

| Thienobenzo-1,2,3-triazole derivatives | Butyrylcholinesterase (BChE) | 98 nM - 24.8 µM | |

| Azinane-triazole derivatives | Acetylcholinesterase (AChE) | 0.73 µM - 476.32 µM | [1][7] |

| Azinane-triazole derivatives | α-Glucosidase | 36.74 µM - 134.85 µM | [1] |

| 1,2,3-Triazole-based derivatives | Cruzipain | 2 nM (for K777) | [8] |

| 1,2,3-Triazole-containing pyranopyrimidinones | A549 lung cancer cell line | 0.69 µM | [9] |

Proteolysis Targeting Chimeras (PROTACs): The Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The triazole moiety, often incorporated as a triazole carboxylate ester derivative during synthesis, is a popular component of PROTAC linkers due to its metabolic stability and the ease of its formation via click chemistry. [10]The position and composition of the triazole within the linker can significantly impact the PROTAC's solubility, lipophilicity, and ultimately, its degradation efficiency. [11] A case study on CDK9 degraders demonstrated that varying the position of the triazole within the linker, while maintaining the same overall length and composition, led to differences in degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ). [11]This highlights the importance of linker design in optimizing PROTAC performance.

Applications in Materials Science

The unique structural and electronic properties of triazole carboxylate esters make them valuable building blocks for the creation of advanced materials.

Polymer Synthesis: Engineering Functional Materials

Triazole-containing polymers exhibit a range of interesting properties, including high thermal stability, chemical resistance, and the ability to coordinate with metal ions. [12]Photopolymerized triazole-based glassy polymer networks have shown exceptional tensile toughness, reaching values comparable to tough thermoplastics. [13]Furthermore, polymers derived from lignin-based triazole precursors have demonstrated strong adhesive properties, particularly to copper plates, with tensile lap shear strengths up to 5.73 MPa. [14] Table 2: Performance Data of Triazole-Based Polymers

| Polymer Type | Key Property | Quantitative Data | Reference(s) |

| Photopolymerized triazole-based glassy networks | Tensile Toughness | ≈70 MJ m⁻³ | [13] |

| Lignin-derived triazole polymers | Adhesion to Copper | 5.73 MPa | [14] |

| Poly-1,2,3-triazoles | Tensile Strength Increase | From 0.43 to 6.47 MPa | [15] |

| Proton-conducting membranes based on 1,2,4-triazole | Proton Conductivity | Up to 10⁻³–10⁻¹ S/cm | [12] |

Corrosion Inhibition: Protecting Metal Surfaces

Triazole derivatives, including those with carboxylate ester groups, are effective corrosion inhibitors for various metals and alloys. [16]They function by adsorbing onto the metal surface and forming a protective film that prevents contact with corrosive agents. The efficiency of these inhibitors is often evaluated using electrochemical techniques. For example, certain novel triazole derivatives have shown inhibition efficiencies as high as 95% for carbon steel in acidic media. [17]

Applications in Agriculture

Triazole carboxylate esters and their derivatives play a crucial role in modern agriculture, primarily as fungicides and, to a lesser extent, as herbicides.

Fungicides: Protecting Crops from Pathogens

Similar to their medicinal applications, triazole-based fungicides are widely used to protect crops from a variety of fungal diseases. They act by inhibiting ergosterol biosynthesis in fungi, a mechanism that is highly effective against pathogens such as powdery mildews and rusts. [5]

Herbicides: A Targeted Approach to Weed Control

Certain triazole compounds, such as amitrole (3-amino-1,2,4-triazole), function as herbicides. The mode of action for amitrole involves the inhibition of an enzyme in the histidine biosynthesis pathway. [18]More recent 1,2,4-triazole herbicides act as inhibitors of acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). [19]

Conclusion and Future Perspectives

Triazole carboxylate esters are a remarkably versatile class of compounds with a broad and expanding range of research applications. Their robust synthesis, tunable properties, and diverse functionalities have established them as indispensable tools in drug discovery, materials science, and agriculture. Future research will undoubtedly uncover new applications for these valuable scaffolds. The continued development of novel synthetic methodologies will enable the creation of even more complex and functionalized triazole carboxylate esters. In medicinal chemistry, the exploration of these compounds as components of targeted therapies, such as antibody-drug conjugates and novel PROTAC designs, holds immense promise. In materials science, the design of "smart" polymers and functional coatings based on triazole carboxylate esters is an exciting area of investigation. As our understanding of the intricate biological and chemical processes deepens, the potential for triazole carboxylate esters to address pressing challenges in health, technology, and food security will continue to grow.

References

-

Hilton JL, Kearney PC, Ames BN. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis. Arch Biochem Biophys. 1965 Dec;112(3):544-7. Available from: [Link]

-

Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - ACS Publications. Available from: [Link]

- Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents.

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. Available from: [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Available from: [Link]

-

Einhorn–Brunner reaction - Wikipedia. Available from: [Link]

-

EFFICIENT SYNTHESIS OF 5-SUBSTITUTED ETHYL 1,2,4-TRIAZOLE-3- CARBOXYLATES Dmytro M. Khomenko*, Roman O. Doroschuk, and Rostyslav - CORE. Available from: [Link]

-

Photopolymerized Triazole-Based Glassy Polymer Networks with Superior Tensile Toughness - PubMed. Available from: [Link]

-

Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates - ResearchGate. Available from: [Link]

-

Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - NIH. Available from: [Link]

- Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents.

-

A mini review of the synthesis of poly-1,2,3-triazole-based functional materials. Available from: [Link]

-

Proton-Conducting Polymeric Membranes Based on 1,2,4-Triazole - PMC - NIH. Available from: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available from: [Link]

-

Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions - ResearchGate. Available from: [Link]

-

Synthesis of 1,2,4-triazole-3(5)-carboxylates 1 - ResearchGate. Available from: [Link]

-

Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - NIH. Available from: [Link]

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Available from: [Link]

-

Corrosion Inhibition of Copper Particles on ITO with 1,2,4-Triazole-3-Carboxylic Acid. Available from: [Link]

-

Calculated IC50 values for compounds 1-19. - ResearchGate. Available from: [Link]

-

New triazepine carboxylate derivatives: correlation between corrosion inhibition property and chemical structure | International Journal of Industrial Chemistry - OICC Press. Available from: [Link]

-

New triazepine carboxylate derivatives: correlation between corrosion inhibition property and chemical structure - ResearchGate. Available from: [Link]

-

The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review - RJPT. Available from: [Link]

-

Fungicides: Triazoles - Iowa State University Digital Repository. Available from: [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH. Available from: [Link]

-

Click Synthesis of Triazole Polymers Based on Lignin-Derived Metabolic Intermediate and Their Strong Adhesive Properties to Cu Plate - MDPI. Available from: [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega - ACS Publications. Available from: [Link]

-

Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC - NIH. Available from: [Link]

-

Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain - MDPI. Available from: [Link]

-

Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC - NIH. Available from: [Link]

-

Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC - NIH. Available from: [Link]

-

effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed. Available from: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. Available from: [Link]

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. Available from: [Link]

-

Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors - ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available from: [Link]

-